2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S/c17-14-8-4-5-9-16(14)24(22,23)20-15(12-21-18-10-11-19-21)13-6-2-1-3-7-13/h1-11,15,20H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIKBORKOVTTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne in the presence of a copper catalyst.
Sulfonamide Formation: The final step involves the reaction of the triazole derivative with a benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: The triazole ring can engage in coupling reactions with other aromatic systems.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Copper Catalysts: Employed in click reactions.
Triethylamine: Used as a base in sulfonamide formation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. The structure of 2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide allows for interactions with microbial targets, potentially inhibiting their growth. Studies have shown that sulfonamide derivatives can effectively combat bacterial infections by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
Enzyme Inhibition
The compound has been explored as a potential inhibitor of various enzymes, including:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for diabetes management. Inhibitors can help control blood sugar levels by delaying carbohydrate absorption .
- Acetylcholinesterase : Compounds with sulfonamide structures have been investigated for their ability to inhibit this enzyme, which is significant in treating neurodegenerative diseases like Alzheimer's .
Anticancer Potential
Recent studies have focused on the anticancer properties of triazole-containing compounds. The unique structure of this compound suggests that it may interact with cancer cell pathways, potentially leading to cytotoxic effects against various tumor types. The presence of the bromine atom may enhance its lipophilicity and metabolic stability, increasing its effectiveness against cancer cells .
Antiviral Activity
Emerging research indicates that similar triazole compounds may exhibit antiviral properties against various viruses, including coronaviruses. The mechanism involves disrupting viral replication processes or modulating host cellular responses to infection .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with proteins, while the sulfonamide group can form strong interactions with enzyme active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanone
- 2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
- N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide
Uniqueness
2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which can confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential pharmacological applications. The compound features a triazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅BrN₄O |
| Molecular Weight | 371.2 g/mol |
| CAS Number | 2034548-49-5 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole ring in the compound can participate in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids. Additionally, the bromine atom may facilitate halogen bonding, enhancing the compound's binding affinity to target sites.
Antimicrobial Activity
Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. In particular, derivatives of triazoles have been shown to inhibit the growth of various pathogens. For instance, studies have identified triazole-based compounds as potent inhibitors of the DprE1 enzyme, crucial in the survival of Mycobacterium tuberculosis .
Anticancer Potential
The anticancer activity of this compound has been explored through various in vitro assays. In a study assessing related triazole compounds, some derivatives demonstrated IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism involved apoptosis induction and cell cycle arrest.
Study on DprE1 Inhibition
A significant study focused on the inhibition of the DprE1 enzyme by triazole derivatives showed that certain compounds exhibited IC50 values as low as 2.2 μM. This suggests that similar structural analogs like this compound could also exhibit comparable inhibitory effects against tuberculosis .
Cytotoxicity Assessment
In vitro evaluations revealed that triazole derivatives could effectively induce cytotoxicity in cancer cell lines. For instance, compounds with structural similarities to this compound were found to significantly increase p53 expression levels and activate caspase pathways leading to apoptosis in MCF-7 cells .
Q & A
Q. What synthetic strategies are commonly employed to prepare 2-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide?
The synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 2H-1,2,3-triazole moiety via regioselective 1,3-dipolar cycloaddition .
- Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups (e.g., bromophenyl) to the sulfonamide backbone .
- Protection/deprotection strategies (e.g., using methoxyethoxy methyl groups) to ensure selective reactivity during multi-step syntheses . Characterization via /-NMR, HPLC, and mass spectrometry is critical to confirm purity and structure .
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key methodologies include:
- SHELX suite (SHELXD for structure solution, SHELXL for refinement) to handle high-resolution data and twinned crystals .
- WinGX for data integration and visualization, ensuring accurate bond-length/angle measurements .
- Validation using tools like PLATON to identify intramolecular hydrogen bonds (e.g., C–H⋯O) and π-π stacking interactions .
Q. What analytical techniques are essential for verifying the identity of intermediates and final products?
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- NMR spectroscopy to resolve regiochemical ambiguities (e.g., triazole substitution pattern) .
- HPLC with UV/Vis detection to monitor reaction progress and detect byproducts .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and regioselectivity?
- Temperature-controlled CuAAC : Lower temperatures (0–25°C) minimize triazole isomerization and enhance regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time for Suzuki coupling steps while maintaining high yields .
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency . Challenges include competing N- vs. O-sulfonylation; protecting groups (e.g., BOC) mitigate this .
Q. How are contradictory crystallographic data (e.g., disorder, twinning) resolved during refinement?
- SHELXL restraints : Apply "SIMU" and "DELU" commands to model thermal motion and disorder in the triazole or phenyl groups .
- Twin refinement : For twinned crystals, use HKLF5 format in SHELXL to partition overlapping reflections .
- Validation metrics : R-factor convergence (<5%) and Fit/Fourier maps ensure reliable interpretation of electron density .
Q. What structure-activity relationship (SAR) insights guide modifications for enhanced bioactivity?
- Bromine substitution : The 2-bromo group enhances electrophilicity, improving binding to hydrophobic enzyme pockets .
- Triazole positioning : 2H-1,2,3-triazol-2-yl (vs. 1H-isomer) increases metabolic stability due to reduced oxidative susceptibility .
- Sulfonamide linker flexibility : Ethyl spacers between phenyl and triazole groups optimize target engagement .
Q. How are unexpected byproducts (e.g., dimerization, sulfonamide cleavage) characterized and mitigated?
- LC-MS/MS : Identifies dimeric species (e.g., disulfonamides) via exact mass and fragmentation patterns .
- Reaction quenching studies : Adjust pH during workup to prevent acid/base-mediated decomposition .
- Crystallographic analysis : Resolves structural ambiguities in byproducts (e.g., bis-sulfonylated derivatives) .
Q. What pharmacological targets are hypothesized for this compound?
- Dual orexin receptor antagonism : Structural analogs (e.g., daridorexant) suggest potential for treating insomnia via OX1/OX2 receptor inhibition .
- TRP channel modulation : Triazole-sulfonamide hybrids exhibit activity against TRPM8, a cold-sensing ion channel . Target validation requires radioligand binding assays and in silico docking to confirm binding poses .
Q. How can computational modeling predict stability under physiological conditions?
- Molecular dynamics (MD) simulations : Assess solvation effects on the sulfonamide group’s hydrolytic stability .
- Density functional theory (DFT) : Calculates bond dissociation energies (BDEs) to predict susceptibility to oxidative degradation .
- pKa prediction tools : Estimate ionization states to optimize bioavailability .
Q. What strategies address low thermal stability during formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
